6-Hydrazinyl-1,3,5-triazine-2,4-diamine
Description
6-Hydrazinyl-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a hydrazinyl group (-NH-NH₂) at position 6 and amino groups (-NH₂) at positions 2 and 4.
Properties
CAS No. |
10409-76-4 |
|---|---|
Molecular Formula |
C3H7N7 |
Molecular Weight |
141.14 g/mol |
IUPAC Name |
6-hydrazinyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C3H7N7/c4-1-7-2(5)9-3(8-1)10-6/h6H2,(H5,4,5,7,8,9,10) |
InChI Key |
DOKVLJLABBCKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)NN)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or water. The product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
6-Hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Substituent-Driven Functional Differences
Triazine derivatives are highly tunable, with substituents dictating their physicochemical and biological properties. Below is a comparative analysis based on substituent variations:
6-Methyl-1,3,5-triazine-2,4-diamine
- Substituents : Methyl group at position 5.
- Key Properties :
- Contrast with Target : The methyl group reduces polarity compared to the hydrazinyl group, likely limiting hydrogen-bonding interactions critical for biological targeting.
6-Chloro Derivatives (e.g., Terbuthylazine, Simazine)
- Substituents: Chloro group at position 6, with alkylamino groups (e.g., ethyl, tert-butyl).
- Key Properties :
- Contrast with Target : Chloro derivatives are environmentally persistent and toxic, whereas the hydrazinyl group may offer biodegradability but requires toxicity evaluation.
N²,6-Diaryl-1,3,5-triazine-2,4-diamines
- Substituents : Aromatic groups at positions 6 and N².
- Key Properties :
- Contrast with Target : The hydrazinyl group’s smaller size and polarity may limit hydrophobic interactions but enable unique reactivity (e.g., chelation, nucleophilic substitution).
6-Pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
- Substituents : Pyrrolidinyl group at position 6.
- Key Properties :
- Contrast with Target : The hydrazinyl group’s NH-NH₂ moiety may offer different modes of action, such as radical scavenging or metal coordination.
Mechanistic and Structural Insights
- Electronic Effects : The hydrazinyl group’s electron-donating nature may increase ring electron density, altering reactivity compared to electron-withdrawing substituents (e.g., chloro) .
- Degradation Pathways : Unlike chloro-triazines, which degrade into toxic metabolites (e.g., DEA, DACT) , hydrazinyl derivatives may follow distinct pathways, reducing environmental persistence.
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